5-(2-Chloroethyl)benzofuran
Overview
Description
5-(2-Chloroethyl)benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran derivatives, which include 5-(2-chloroethyl)benzofuran, have been found to be active towards different clinically approved targets . They are often used as a scaffold for designing antimicrobial agents .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . For instance, some benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-hiv, anticancer, antimalarial, and anti-inflammatory activities .
Action Environment
The broad application of benzofuran derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the benzofuran derivative.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)benzofuran typically involves the introduction of a 2-chloroethyl group to the benzofuran core. One common method is the alkylation of benzofuran with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Derivatives with various functional groups replacing the chloroethyl group.
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Ethylbenzofuran derivatives.
Scientific Research Applications
5-(2-Chloroethyl)benzofuran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the chloroethyl group.
2-Chloroethylbenzene: A similar compound with the chloroethyl group attached to a benzene ring instead of a benzofuran ring.
5-(2-Bromoethyl)benzofuran: A similar compound with a bromoethyl group instead of a chloroethyl group.
Uniqueness
5-(2-Chloroethyl)benzofuran is unique due to the presence of both the benzofuran ring and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chloroethyl)-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBJRKQCCTTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310522 | |
Record name | 5-(2-Chloroethyl)benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943034-51-3 | |
Record name | 5-(2-Chloroethyl)benzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943034-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloroethyl)benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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